molecular formula C6H7ClN2 B1356407 2-(Chloromethyl)-6-methylpyrazine CAS No. 81831-69-8

2-(Chloromethyl)-6-methylpyrazine

Cat. No.: B1356407
CAS No.: 81831-69-8
M. Wt: 142.58 g/mol
InChI Key: OKRBGEYTNRBJDM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyrazine is an organic compound that belongs to the pyrazine family It is characterized by a pyrazine ring substituted with a chloromethyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylpyrazine typically involves the chloromethylation of 6-methylpyrazine. One common method is the reaction of 6-methylpyrazine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

6-Methylpyrazine+CH2O+HClThis compound\text{6-Methylpyrazine} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} 6-Methylpyrazine+CH2​O+HCl→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylpyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include 2-(Aminomethyl)-6-methylpyrazine, 2-(Thiomethyl)-6-methylpyrazine, etc.

    Oxidation: Products include this compound N-oxide.

    Reduction: Products include 2-Methyl-6-methylpyrazine.

Scientific Research Applications

2-(Chloromethyl)-6-methylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a building block in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-6-methylpyrazine exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyrazine
  • 2-(Bromomethyl)-6-methylpyrazine
  • 2-(Hydroxymethyl)-6-methylpyrazine

Uniqueness

2-(Chloromethyl)-6-methylpyrazine is unique due to the presence of both a chloromethyl and a methyl group on the pyrazine ring, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to its analogs.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

2-(Chloromethyl)-6-methylpyrazine is a pyrazine derivative known for its interesting biological properties. This compound, characterized by its chloromethyl and methyl substituents on the pyrazine ring, has attracted attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN2, and it features a chloromethyl group at the 2-position and a methyl group at the 6-position of the pyrazine ring. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The chloromethyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or receptors. This interaction can lead to inhibition or modulation of specific biochemical pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for further development in antimicrobial therapies. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against pathogenic microorganisms .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Further research is needed to elucidate the specific pathways involved and to evaluate its efficacy in vivo.

Case Study: Antiviral Properties

A related pyrazine derivative, T-1106, has been studied for its antiviral properties against yellow fever virus (YFV). While not directly involving this compound, findings from this research highlight the broader potential of pyrazine derivatives in antiviral applications. T-1106 demonstrated significant survival benefits in animal models when administered prior to viral inoculation .

Inhibition Studies

Inhibition studies have shown that derivatives of pyrazines can act as effective inhibitors of cholinesterases, enzymes involved in neurotransmission. This suggests that similar compounds could be explored for their neuroprotective effects in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-(Chloromethyl)-5-methylpyrazineChloromethyl at position 2, methyl at position 5Antimicrobial, anticancer
2-(Chloromethyl)-4-methylpyrazineChloromethyl at position 2, methyl at position 4Antimicrobial
T-1106Substituted pyrazine derivativeAntiviral (against YFV)

This table illustrates how structural variations among pyrazine derivatives can influence their biological activities.

Properties

IUPAC Name

2-(chloromethyl)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-3-8-4-6(2-7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRBGEYTNRBJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529405
Record name 2-(Chloromethyl)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81831-69-8
Record name 2-(Chloromethyl)-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81831-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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